Defined Cytotoxicity Profile vs. 8-Nitro-7-quinolinecarbaldehyde in Colorectal Carcinoma Model
In a comparative study of quinoline derivatives, 8-Aminoquinoline-7-carbaldehyde demonstrated an in vitro cytotoxicity IC₅₀ of 1.140 µM against human epithelial colorectal carcinoma (Caco-2) cells. This represents a 2.15-fold reduction in cytotoxicity compared to its direct precursor, 8-Nitro-7-quinolinecarbaldehyde, which exhibited an IC₅₀ of 0.53 µM in the same MTT assay [1]. This quantitative difference establishes a clear structure-activity relationship where the amino group is less cytotoxic than the nitro group in this specific system.
| Evidence Dimension | In vitro Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 1.140 µM |
| Comparator Or Baseline | 8-Nitro-7-quinolinecarbaldehyde (CAS 1031927-27-5) |
| Quantified Difference | 2.15-fold higher IC₅₀ (lower cytotoxicity) |
| Conditions | Caco-2 human epithelial colorectal carcinoma cells, MTT assay, 24h incubation |
Why This Matters
For researchers designing compounds with a desired therapeutic window, this data identifies 8-Aminoquinoline-7-carbaldehyde as a building block that imparts lower baseline cytotoxicity than its nitro-substituted analog, guiding strategic synthetic choices.
- [1] Al-Said, M. S., Ghorab, M. M., Al-Dosari, M. S., & Hamed, M. M. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. International Journal of Pharmacology, 13(8), 1092-1099. View Source
